N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-methylquinazolin-2-yl)methyl]amino}acetamide
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Overview
Description
The compound is a derivative of quinazoline, which is a class of organic compounds containing a quinazoline functional group. Quinazolines are used in a variety of applications, including as building blocks in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinazoline ring and the introduction of the various substituents. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. Factors such as the presence of functional groups, the electronic configuration of the atoms, and the spatial arrangement of the atoms can all influence how a compound reacts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through a variety of experimental techniques .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[methyl-[(4-methylquinazolin-2-yl)methyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13(2)19(4,12-20)23-18(25)11-24(5)10-17-21-14(3)15-8-6-7-9-16(15)22-17/h6-9,13H,10-11H2,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDXMFBHDBQHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN(C)CC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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